![molecular formula C22H27N3OSi B8171606 3-Benzyl-5-(4-(2-(trimethylsilyl)ethoxy)phenyl)pyrazin-2-amine](/img/structure/B8171606.png)
3-Benzyl-5-(4-(2-(trimethylsilyl)ethoxy)phenyl)pyrazin-2-amine
Overview
Description
3-Benzyl-5-(4-(2-(trimethylsilyl)ethoxy)phenyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C22H27N3OSi and its molecular weight is 377.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-5-(4-(2-(trimethylsilyl)ethoxy)phenyl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-5-(4-(2-(trimethylsilyl)ethoxy)phenyl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Teranishi, Hisamatsu, and Yamada (1997) explored the mechanism of generating 5-oxy-2,3-dihydroimidazo[1,2-a]pyrazin-3-ones from this compound, contributing to the understanding of its chemical behavior and potential applications in synthesis processes (Teranishi, Hisamatsu, & Yamada, 1997).
Zhang et al. (2008) discovered that novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, potentially including this compound, show promise as inhibitors of A549 lung cancer cell growth, indicating its potential application in medical research and treatment (Zhang et al., 2008).
El‐Dean et al. (2018) synthesized novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, which could include derivatives of the compound , highlighting its relevance in pharmacological research (El‐Dean et al., 2018).
Temple and Rener (1992) studied the isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, and found significant differences in potency, which may have implications for the study of isomers of the compound (Temple & Rener, 1992).
Wu et al. (2010) demonstrated an efficient synthesis method for 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones, which could be related to the synthesis pathways of 3-Benzyl-5-(4-(2-(trimethylsilyl)ethoxy)phenyl)pyrazin-2-amine, providing insights into its synthetic applicability (Wu et al., 2010).
properties
IUPAC Name |
3-benzyl-5-[4-(2-trimethylsilylethoxy)phenyl]pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OSi/c1-27(2,3)14-13-26-19-11-9-18(10-12-19)21-16-24-22(23)20(25-21)15-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3,(H2,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBIIVPQEMHLHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC1=CC=C(C=C1)C2=CN=C(C(=N2)CC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(4-(2-(trimethylsilyl)ethoxy)phenyl)pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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